

Application Notes and Protocols: Z-Lys-OMe Hydrochloride in Proteomics Research

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Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

CAS No.: 26348-68-5

Cat. No.: B554314

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Introduction

Z-Lys-OMe hydrochloride, chemically known as N α -(benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine. In this compound, the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified as a methyl ester.^{[1][2][3]} While primarily utilized as a synthetic intermediate in peptide synthesis, its structural features lend it to specific applications within proteomics research, particularly in the study of enzymes that recognize lysine residues, such as serine proteases.^{[1][2]}

These application notes provide an overview of the utility of **Z-Lys-OMe hydrochloride** in proteomics, with a focus on its use as a competitive inhibitor in activity-based protein profiling (ABPP) and as a foundational molecule for the synthesis of more complex chemical probes.

Applications in Proteomics

Competitive Inhibition in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems.^{[4][5][6][7]} ABPP typically employs active site-directed covalent probes to label and identify active enzymes.

Z-Lys-OMe hydrochloride can be employed as a competitive inhibitor to identify lysine-binding enzymes, particularly serine proteases that exhibit trypsin-like activity (i.e., cleave after lysine or arginine residues). In a competitive ABPP workflow, a proteome is pre-incubated with **Z-Lys-OMe hydrochloride** before the addition of a broad-spectrum, lysine-reactive activity-based probe. Enzymes that bind **Z-Lys-OMe hydrochloride** at their active site will be blocked from reacting with the probe. The reduction in probe labeling, as quantified by mass spectrometry or gel-based methods, indicates a specific interaction between the enzyme and **Z-Lys-OMe hydrochloride**.

This approach is valuable for:

- Target Deconvolution: Identifying the protein targets of more complex lysine-mimetic compounds.
- Selectivity Profiling: Assessing the selectivity of a compound against a panel of related enzymes.
- Control Experiments: Serving as a simple, non-covalent inhibitor control to validate the activity-dependent labeling of a covalent probe.

Synthesis of Activity-Based Probes and Affinity Matrices

Due to the presence of a free epsilon-amino group on the lysine side chain (once the Z-group is removed), **Z-Lys-OMe hydrochloride** can serve as a versatile starting material for the synthesis of more sophisticated proteomics tools.^{[8][9]}

- Synthesis of Activity-Based Probes (ABPs): The epsilon-amino group can be functionalized with a variety of reporter tags (e.g., biotin, fluorophores) and reactive groups (e.g.,

fluorophosphonates, acyloxymethyl ketones) to generate customized ABPs for targeting specific lysine-recognizing enzymes.

- Development of Affinity Chromatography Resins: Z-Lys-OMe can be immobilized onto a solid support to create an affinity matrix for the enrichment of lysine-binding proteins from complex biological lysates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a competitive ABPP experiment using **Z-Lys-OMe hydrochloride** to identify its protein targets in a cell lysate. Data is presented as the ratio of probe labeling in a control sample (DMSO) versus a sample pre-incubated with **Z-Lys-OMe hydrochloride**. A ratio significantly greater than 1 indicates competition.

Protein Target	UniProt ID	Enzyme Class	Competition Ratio (DMSO / Z-Lys-OMe)	p-value
Trypsin-2	P07477	Serine Protease	8.2	< 0.01
Cathepsin B	P07858	Cysteine Protease	1.1	> 0.05
Kallikrein-1	P00748	Serine Protease	4.5	< 0.05
Plasminogen	P00747	Serine Protease	3.8	< 0.05
Thrombin	P00734	Serine Protease	1.5	> 0.05

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

This protocol describes the use of **Z-Lys-OMe hydrochloride** as a competitive inhibitor to profile its interaction with serine hydrolases in a cell lysate.

Materials:

- Cell lysate (e.g., from cancer cell line)
- **Z-Lys-OMe hydrochloride** (100 mM stock in DMSO)
- Fluorophosphonate (FP)-based activity probe with a reporter tag (e.g., FP-biotin or FP-rhodamine) (1 mM stock in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- SDS-PAGE loading buffer
- Streptavidin-agarose beads (for FP-biotin)
- Protease inhibitor cocktail (optional)

Procedure:

- Proteome Preparation: Prepare a soluble cell lysate by standard methods (e.g., sonication or Dounce homogenization) in PBS. Determine the protein concentration using a standard assay (e.g., BCA).
- Competitive Inhibition:
 - In separate microcentrifuge tubes, aliquot 50 μg of the cell lysate.
 - To the experimental tube, add **Z-Lys-OMe hydrochloride** to a final concentration of 100 μM .
 - To the control tube, add an equivalent volume of DMSO.
 - Incubate both tubes at room temperature for 30 minutes with gentle agitation.
- Probe Labeling:
 - Add the FP-probe to each tube to a final concentration of 1 μM .
 - Incubate at room temperature for 30 minutes.

- Sample Analysis (Gel-Based):
 - Quench the labeling reaction by adding SDS-PAGE loading buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Resolve the proteins by SDS-PAGE.
 - If using a fluorescent probe (e.g., FP-rhodamine), visualize the labeled proteins using a fluorescence gel scanner. A decrease in band intensity in the Z-Lys-OMe-treated lane compared to the control indicates competition.
- Sample Analysis (Mass Spectrometry-Based):
 - If using a biotinylated probe (FP-biotin), enrich the labeled proteins using streptavidin-agarose beads.
 - Perform on-bead tryptic digestion of the enriched proteins.
 - Analyze the resulting peptides by LC-MS/MS.
 - Quantify the relative abundance of identified proteins between the control and experimental samples. Proteins with a significantly reduced abundance in the Z-Lys-OMe-treated sample are identified as targets.

Protocol 2: Synthesis of a Lysine-Directed Activity-Based Probe

This protocol outlines a general procedure for synthesizing a biotinylated activity-based probe for serine proteases starting from **Z-Lys-OMe hydrochloride**.

Materials:

- **Z-Lys-OMe hydrochloride**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

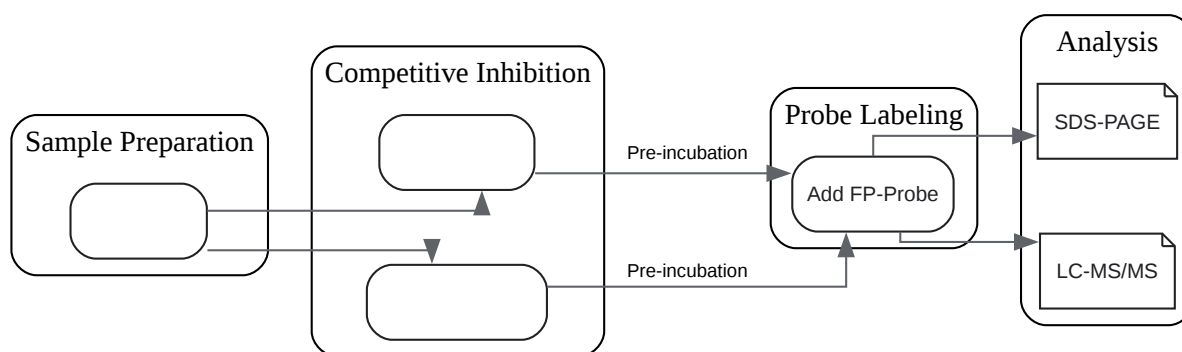
- Biotin-NHS (N-hydroxysuccinimide) ester
- Triethylamine (TEA)
- Appropriate electrophilic "warhead" with a linker for attachment (e.g., a chloromethylketone)
- Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

- Deprotection of the Alpha-Amino Group:
 - Dissolve **Z-Lys-OMe hydrochloride** in a solution of TFA in DCM.
 - Stir the reaction at room temperature until the Z-group is cleaved (monitor by TLC).
 - Remove the solvent and excess acid under reduced pressure to yield the deprotected lysine methyl ester.
- Coupling of the Biotin Tag:
 - Dissolve the deprotected lysine methyl ester in a suitable solvent (e.g., DMF).
 - Add Biotin-NHS ester and a base (e.g., TEA) to the solution.
 - Stir the reaction at room temperature until the coupling is complete (monitor by TLC).
 - Purify the biotinylated lysine derivative by column chromatography.
- Introduction of the Reactive Warhead:
 - The specific chemistry for this step will depend on the desired reactive group. For example, a chloromethylketone can be introduced via coupling to the free carboxyl group (after saponification of the methyl ester) or by other synthetic routes.
 - This step typically requires expertise in organic synthesis and should be adapted from established literature procedures for the synthesis of similar activity-based probes.

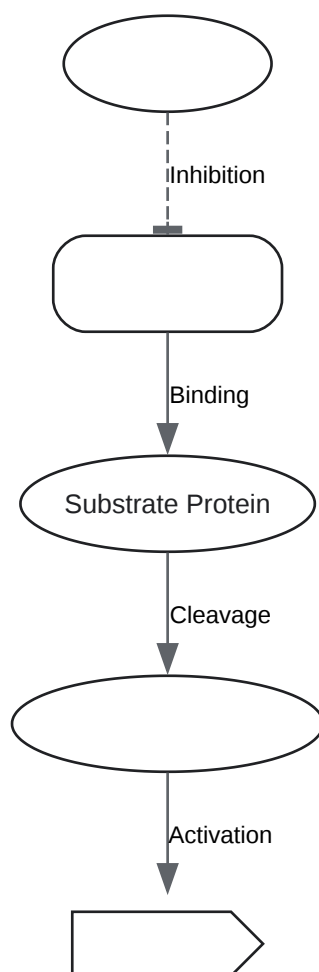
- Final Purification and Characterization:
 - Purify the final activity-based probe using an appropriate method (e.g., HPLC).
 - Confirm the identity and purity of the probe by mass spectrometry and NMR spectroscopy.

Visualizations



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Caption: Competitive ABPP workflow.



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Caption: Inhibition of a proteolytic signaling pathway.

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